molecular formula C26H22ClNO4S B257962 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

Numéro de catalogue B257962
Poids moléculaire: 480 g/mol
Clé InChI: FOPFZWKTCKAPCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community. It was first synthesized in 2006 and has since been studied for its potential applications in various fields, including cancer research and drug discovery.

Applications De Recherche Scientifique

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy.
In addition to cancer research, N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A has also been studied for its potential applications in drug discovery. It has been found to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and sirtuins. HDAC inhibitors have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mécanisme D'action

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A exerts its effects through the inhibition of HDACs and sirtuins. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A can increase the acetylation of histones and promote gene expression. Sirtuins, on the other hand, are enzymes that regulate various cellular processes, including metabolism, DNA repair, and aging. By inhibiting sirtuin activity, N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A can affect these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Moreover, it has been found to have anti-inflammatory effects and can inhibit the activity of various enzymes involved in inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A is its ability to inhibit the activity of HDACs and sirtuins, which are important targets in drug discovery. Moreover, it has been found to have potent anti-cancer effects, which makes it a promising candidate for cancer therapy. However, one limitation of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A is its low solubility in water, which can make it difficult to use in certain experiments.

Orientations Futures

There are several future directions for research on N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A. One direction is to study its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its effects on other enzymes and cellular processes. Moreover, further studies are needed to determine the optimal dosage and administration of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A for therapeutic use. Finally, more research is needed to determine the safety and toxicity of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A in humans.

Méthodes De Synthèse

The synthesis of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A involves a multi-step process that begins with the reaction of 3-chlorobenzaldehyde with 5-acetylfuran in the presence of a base to form an intermediate compound. This intermediate is then reacted with 1,1-dioxide-3-thiopheneacetic acid in the presence of a coupling agent to form N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A. The final product is purified using column chromatography.

Propriétés

Nom du produit

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

Formule moléculaire

C26H22ClNO4S

Poids moléculaire

480 g/mol

Nom IUPAC

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C26H22ClNO4S/c27-20-8-3-7-19(15-20)25-12-11-22(32-25)16-28(21-13-14-33(30,31)17-21)26(29)24-10-4-6-18-5-1-2-9-23(18)24/h1-12,15,21H,13-14,16-17H2

Clé InChI

FOPFZWKTCKAPCF-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54

SMILES canonique

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.